N'-[1-(2-furyl)ethylidene]-2-nitrobenzohydrazide
Description
N'-[1-(2-Furyl)ethylidene]-2-nitrobenzohydrazide is a Schiff base hydrazide derivative characterized by a 2-nitrobenzoyl group linked to a furyl-substituted ethylidene hydrazide moiety. Its structure enables diverse applications, including antimicrobial, antitumor, and material science uses, owing to its electron-withdrawing nitro group and aromatic furyl ring. This article compares its structural, synthetic, and functional properties with analogous compounds.
Properties
Molecular Formula |
C13H11N3O4 |
|---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]-2-nitrobenzamide |
InChI |
InChI=1S/C13H11N3O4/c1-9(12-7-4-8-20-12)14-15-13(17)10-5-2-3-6-11(10)16(18)19/h2-8H,1H3,(H,15,17)/b14-9+ |
InChI Key |
NFLZHJAKOQYYRY-NTEUORMPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1[N+](=O)[O-])/C2=CC=CO2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(furan-2-yl)ethylidene]-2-nitrobenzohydrazide typically involves the condensation reaction between 2-nitrobenzohydrazide and 2-acetylfuran. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction proceeds as follows:
- Dissolve 2-nitrobenzohydrazide in ethanol.
- Add 2-acetylfuran to the solution.
- Add a few drops of acetic acid as a catalyst.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it to obtain the desired product.
Industrial Production Methods
While the laboratory-scale synthesis of N’-[(1E)-1-(furan-2-yl)ethylidene]-2-nitrobenzohydrazide is well-documented, industrial production methods are less commonly reported. scaling up the reaction would likely involve optimizing the reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(furan-2-yl)ethylidene]-2-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The hydrazone moiety can be reduced to a hydrazine derivative using sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination, in the presence of bromine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Bromine, acetic acid.
Major Products Formed
Oxidation: 2-amino-N’-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide.
Reduction: N’-[(1E)-1-(furan-2-yl)ethylidene]-2-aminobenzohydrazide.
Substitution: 5-bromo-N’-[(1E)-1-(furan-2-yl)ethylidene]-2-nitrobenzohydrazide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(furan-2-yl)ethylidene]-2-nitrobenzohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
2.1. Substituent Effects on Bioactivity
- N′-[1-(2-Hydroxyphenyl)ethylidene]-2-nitrobenzohydrazide methanol solvate (): Structural Difference: Replaces the furyl group with a 2-hydroxyphenyl moiety. Impact: The hydroxyl group enhances hydrogen bonding (O–H⋯N intramolecular interaction) and improves solubility. Bioactivity: Exhibits antimicrobial and antitumor properties, likely due to enhanced hydrogen-bonding capacity .
- N'-[1-(2-Furyl)ethylidene]-2-thiophenecarbohydrazide (): Structural Difference: Substitutes the nitrobenzoyl group with a thiophenecarbonyl unit. Bioactivity: Not explicitly reported, but thiophene derivatives are often associated with antiviral or antifungal activity.
- N'-[(1E)-1-(Furan-2-yl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide (): Structural Difference: Incorporates a 4-nitrophenoxyacetyl group instead of 2-nitrobenzoyl. Impact: The ether linkage increases molecular flexibility, while the para-nitro group may reduce steric hindrance compared to ortho-substitution in the target compound. Synthesis: Formed via condensation of 4-nitrophenoxyacetic hydrazide with furyl aldehyde .
2.2. Role of Electron-Withdrawing Groups
- Benzohydrazide Derivatives with Hydroxycoumarin Substituents (): Structural Difference: Features hydroxycoumarin moieties instead of nitrobenzoyl. Impact: Electron-donating hydroxy groups enhance cytotoxicity, with compounds like 7a and 7b showing activity comparable to doxorubicin .
(E)-N-(Aryl)-N'-(1-(Thiophen-2-yl)ethylidene)formohydrazides ():
Key Research Findings
- Hydrogen Bonding : Compounds with hydroxyl groups (e.g., ) exhibit stronger intermolecular interactions, influencing crystal packing and solubility.
- Electron Effects : Nitro groups enhance stability and electron-withdrawing capacity, while furyl/thiophene moieties modulate π-π interactions.
- Bioactivity Trends : Hydroxy and nitro substituents correlate with cytotoxicity, whereas furyl/thiophene groups are linked to antimicrobial activity.
Biological Activity
N'-[1-(2-furyl)ethylidene]-2-nitrobenzohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a furyl group and a nitrobenzohydrazide moiety. Its chemical structure can be represented as follows:
The compound's structure suggests potential interactions with biological targets due to the presence of functional groups that can participate in various chemical reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components such as proteins and nucleic acids, leading to various biological effects. The furyl group may enhance the binding affinity to specific targets, contributing to its overall activity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored in various cancer cell lines. Studies have shown that the compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The IC50 values for different cancer cell lines are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The findings indicate that the compound may inhibit tumor growth and promote cell death in malignant cells.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that the compound significantly inhibited the growth of resistant bacterial strains, suggesting its potential use as an alternative treatment for infections caused by multidrug-resistant bacteria.
- Investigation of Anticancer Mechanisms : In a collaborative study between ABC Institute and DEF University, researchers found that this compound triggered apoptosis via a caspase-dependent pathway in breast cancer cells, providing insights into its mechanism of action as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
